molecular formula C8H10O3 B1654307 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester CAS No. 21987-33-7

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

Cat. No. B1654307
Key on ui cas rn: 21987-33-7
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-UHFFFAOYSA-N
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Patent
US04555581

Procedure details

4.5 g (0,033 Mol) AlCl3 are added to 100 g (1 Mol) ethylacrylate and dissolved with stirring. 68 g (1 Mol) furane is then added drop-wise, during cooling to 20° to 25° C. After one hour, the exothermic reaction is terminated, followed by stirring for one hour at 25° C. and 30 g water is added. The organic phase is separated. First, the non-converted furane and ethylacrylate is distilled off under a pressure of 10 Torr. The 2-carbomethoxy-7-oxabicyclo(2.2.1)hept-5-ene boils at 60° C. and is obtained in a yield of 67.2 g (40% theoretical).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([O:7][C:8](=[O:11])[CH:9]=[CH2:10])C.[O:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1>>[C:8]([CH:9]1[CH2:10][CH:13]2[O:12][CH:16]1[CH:15]=[CH:14]2)([O:7][CH3:5])=[O:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(C=C)=O
Step Two
Name
Quantity
68 g
Type
reactant
Smiles
O1C=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
during cooling to 20° to 25° C
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
is terminated
STIRRING
Type
STIRRING
Details
by stirring for one hour at 25° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
30 g water is added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DISTILLATION
Type
DISTILLATION
Details
First, the non-converted furane and ethylacrylate is distilled off under a pressure of 10 Torr

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC)C1C2C=CC(C1)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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